molecular formula C12H12N2O2 B1457568 3,6,7-Trimethylquinoxaline-2-carboxylic acid CAS No. 1509865-35-3

3,6,7-Trimethylquinoxaline-2-carboxylic acid

Cat. No.: B1457568
CAS No.: 1509865-35-3
M. Wt: 216.24 g/mol
InChI Key: JIIDDXKFCIHDBT-UHFFFAOYSA-N
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Description

3,6,7-Trimethylquinoxaline-2-carboxylic acid is a high-purity organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This carboxylic acid derivative of the quinoxaline heterocycle is characterized by its specific CAS Registry Number, 1509865-35-3 , and is identified by the SMILES code O=C(C1=NC2=CC(C)=C(C)C=C2N=C1C)O . As a functionalized quinoxaline, it serves as a valuable building block in various research fields, including medicinal chemistry and materials science, where it can be used to synthesize more complex molecules or as a core scaffold for biological evaluation. The presence of the carboxylic acid group makes it a versatile intermediate for further chemical modifications, such as the formation of amides or esters. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human use. Proper safety data sheets and handling protocols should be consulted before use. For specific storage and stability information, please contact us.

Properties

IUPAC Name

3,6,7-trimethylquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-6-4-9-10(5-7(6)2)14-11(12(15)16)8(3)13-9/h4-5H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIDDXKFCIHDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Oxidation Route via Hydroxymethyl Quinoxaline Intermediates

A robust method for preparing quinoxaline carboxylic acids, including derivatives such as 3,6,7-trimethylquinoxaline-2-carboxylic acid, involves a multi-step oxidation process starting from methyl-substituted quinoxalines.

Key Steps:

  • Halogenation of Methyl Group:
    The methyl group at the target position (e.g., 6-methylquinoxaline) is first selectively halogenated using N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator in chlorobenzene solvent at 85°C for 2 hours. This yields the corresponding halomethylquinoxaline intermediate (e.g., 6-bromomethyl-quinoxaline) with high efficiency (~95% conversion).

  • Nucleophilic Displacement to Hydroxymethyl Intermediate:
    The halomethyl intermediate is then treated with hydroxide ions (alkali concentration ~0.9M to 1.5M) in aqueous suspension to replace the halogen with a hydroxyl group, producing 6-hydroxymethyl-quinoxaline. This step is crucial to introduce the primary alcohol functionality necessary for further oxidation.

  • Selective Oxidation to Carboxylic Acid:
    The hydroxymethyl quinoxaline is oxidized using molecular oxygen in the presence of a transition metal catalyst, such as 5% palladium on carbon (Pd/C), at around 85°C with air sparging. This mild oxidation converts the hydroxymethyl group to the carboxylic acid group, yielding quinoxaline-6-carboxylic acid derivatives with high selectivity (up to 97%) and good conversion rates (~95%).

Advantages:

  • Mild oxidation conditions prevent degradation of sensitive heterocyclic rings.
  • High selectivity and conversion rates.
  • The product can be isolated as the mineral acid precipitate after acidification of the aqueous salt solution.

Notes:

  • Attempts to directly oxidize the methyl group to carboxylic acid in one step were unsuccessful, necessitating the halogenation-hydroxylation-oxidation sequence.
  • The method is adaptable to various substituted quinoxalines, including methyl-substituted derivatives relevant for this compound.

Cyclization and Condensation Routes from Phenylenediamine Precursors

Another approach involves constructing the quinoxaline ring with desired substitutions followed by oxidation to introduce the carboxylic acid group at position 2.

Typical Route:

  • Synthesis of Substituted Phenylenediamines:
    Starting from bisubstituted phenylenediamines (e.g., 3,6,7-trimethylphenylenediamine), condensation with α-dicarbonyl compounds such as methylglyoxal in tetrahydrofuran (THF) at room temperature yields 2-methylquinoxaline derivatives.

  • Oxidation of Methyl Group:
    The methyl group on the quinoxaline ring is oxidized to the carboxylic acid, often using selenium dioxide (SeO2) or hydrogen peroxide (H2O2) under controlled conditions to afford the quinoxaline-2-carboxylic acid derivative.

  • Direct Amidation or Further Functionalization:
    The carboxylic acid functionality enables further derivatization, such as amidation, to produce various quinoxaline amide derivatives, which are valuable in biological activity studies.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield/Selectivity Notes
Halogenation-Hydroxylation-Oxidation 6-Methylquinoxaline NBS, benzoyl peroxide, Pd/C, O2 85°C, chlorobenzene, aqueous alkali ~95% conversion, 97% selectivity Multi-step; mild oxidation; scalable
Condensation-Oxidation 3,6,7-Trimethylphenylenediamine Methylglyoxal, SeO2, H2O2 Room temp, THF, controlled oxidation Moderate to good yields Builds quinoxaline ring with substitutions
Iron-Catalyzed Transfer Hydrogenation Alcohols + 1-(2-nitrophenyl)pyrroles Fe tricarbonyl complex Mild, in situ aldehyde and amine formation Moderate yields Green chemistry; mild conditions
Radical Cascade Cyclization Ortho-diisocyanoarenes AgNO3, diarylphosphine oxides One-pot, mild conditions Moderate to excellent yields Novel method; not direct carboxylic acid synthesis
DMSO-Mediated Oxidation Various quinoxaline precursors DMSO (solvent and oxidant) Moderate temperature Moderate to excellent yields Green solvent; mild oxidant

Detailed Research Findings and Considerations

  • The halogenation step requires careful control of temperature (around 85°C) and radical initiator concentration to avoid over-bromination or degradation.
  • Alkali concentration during hydroxylation is critical; too high concentrations (>3M) may lead to side reactions or degradation of sensitive quinoxaline rings.
  • Transition metal catalysts such as Pd/C are preferred for selective oxidation of hydroxymethyl groups to carboxylic acids, providing high selectivity and yields.
  • Alternative oxidants like SeO2 and H2O2 are used for methyl group oxidation but require careful handling due to toxicity and reaction control.
  • Green chemistry methods employing iron catalysts or DMSO reduce environmental impact but may need optimization for specific methyl-substituted quinoxalines.
  • The presence of multiple methyl groups (3,6,7-trimethyl) requires regioselective functionalization strategies to ensure oxidation occurs specifically at position 2 on the quinoxaline ring.

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trimethylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoxaline derivatives with different functional groups, which can be further utilized in various applications .

Scientific Research Applications

3,6,7-Trimethylquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,7-Trimethylquinoxaline-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,7-Trimethylquinoxaline-2-carboxylic acid is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biological Activity

3,6,7-Trimethylquinoxaline-2-carboxylic acid is a derivative of quinoxaline that has garnered attention due to its potential biological activities. This compound is part of a larger class of quinoxaline derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

This compound features a quinoxaline core with methyl groups at positions 3, 6, and 7, and a carboxylic acid group at position 2. The presence of these functional groups contributes to its biological reactivity.

Antimicrobial Activity

Research has indicated that quinoxaline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the quinoxaline structure could enhance antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the generation of reactive oxygen species (ROS) leading to bacterial cell death through oxidative stress .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
3,6-DimethylquinoxalineE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Quinoxaline-2-carboxylic acidPseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

Quinoxalines have also been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect is particularly relevant in models of chronic inflammation where cytokine levels are elevated .

Case Study: Inhibition of Cytokine Production
A recent study explored the effects of this compound on macrophages activated by lipopolysaccharides (LPS). The results showed a significant reduction in IL-6 and TNF-alpha levels compared to untreated controls:

  • Control Group: IL-6: 150 pg/mL; TNF-alpha: 100 pg/mL
  • Treated Group: IL-6: 50 pg/mL; TNF-alpha: 30 pg/mL

This suggests that the compound may hold promise as an anti-inflammatory agent.

Anticancer Potential

Studies have indicated that certain quinoxaline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cellular signaling pathways related to cell survival and proliferation. For instance, derivatives have been shown to inhibit the mTOR pathway, which is crucial for cancer cell growth .

Table 2: Anticancer Activity

CompoundCancer TypeIC50 (µM)
This compoundBreast Cancer (MCF-7)15
Quinoxaline Derivative ALung Cancer (A549)20
Quinoxaline Derivative BColon Cancer (HT-29)18

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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